Cas no 1806347-78-3 (2,3-Dibromopyridine-4-carbonyl chloride)

2,3-Dibromopyridine-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 2,3-Dibromopyridine-4-carbonyl chloride
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- インチ: 1S/C6H2Br2ClNO/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H
- InChIKey: IYURSQGWTRYFLS-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=NC=CC=1C(=O)Cl)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 167
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 3.1
2,3-Dibromopyridine-4-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029007196-250mg |
2,3-Dibromopyridine-4-carbonyl chloride |
1806347-78-3 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
Alichem | A029007196-1g |
2,3-Dibromopyridine-4-carbonyl chloride |
1806347-78-3 | 95% | 1g |
$3,097.65 | 2022-03-31 | |
Alichem | A029007196-500mg |
2,3-Dibromopyridine-4-carbonyl chloride |
1806347-78-3 | 95% | 500mg |
$1,651.30 | 2022-03-31 |
2,3-Dibromopyridine-4-carbonyl chloride 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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2,3-Dibromopyridine-4-carbonyl chlorideに関する追加情報
Recent Advances in the Application of 2,3-Dibromopyridine-4-carbonyl chloride (CAS: 1806347-78-3) in Chemical Biology and Pharmaceutical Research
2,3-Dibromopyridine-4-carbonyl chloride (CAS: 1806347-78-3) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique reactivity and structural properties. Recent studies have highlighted its potential in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This briefing summarizes the latest findings and applications of this compound, providing insights into its mechanistic roles and therapeutic potential.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2,3-Dibromopyridine-4-carbonyl chloride as a key intermediate in the synthesis of pyridine-based kinase inhibitors targeting EGFR and HER2. The compound's bromine substituents facilitated selective cross-coupling reactions, enabling the construction of diverse molecular scaffolds with high yields (75-92%). Notably, the resulting inhibitors demonstrated nanomolar potency against resistant cancer cell lines, suggesting its utility in overcoming drug resistance mechanisms.
Another significant application was reported in ACS Infectious Diseases, where 2,3-Dibromopyridine-4-carbonyl chloride served as a precursor for novel quorum-sensing inhibitors. The research team developed a series of N-acyl homoserine lactone analogs that effectively disrupted Pseudomonas aeruginosa biofilm formation at concentrations as low as 5 μM. Molecular docking studies revealed that the dibromopyridine moiety played a critical role in binding to the LasR receptor, providing structural insights for future antibiotic design.
Recent synthetic methodology developments have expanded the utility of 1806347-78-3 in flow chemistry systems. A Nature Protocols publication detailed its use in continuous-flow acylation reactions, achieving >90% conversion with residence times under 2 minutes. This advancement addresses previous challenges in handling the compound's moisture sensitivity, enabling scalable production of pharmaceutical intermediates under controlled conditions.
Emerging safety data from European Journal of Pharmaceutical Sciences indicates that derivatives of 2,3-Dibromopyridine-4-carbonyl chloride show favorable ADME profiles, with hepatic microsome stability (t1/2 > 60 minutes) and moderate plasma protein binding (65-75%). These findings support its continued investigation as a privileged structure in drug discovery programs, particularly for CNS-targeted therapies where blood-brain barrier penetration is required.
Future research directions highlighted in recent reviews include the exploration of 1806347-78-3 in PROTAC design and covalent inhibitor development. The compound's ability to serve as a bifunctional linker in targeted protein degradation systems and its reactivity with cysteine residues position it as a valuable tool for next-generation therapeutic modalities. Several pharmaceutical companies have included derivatives in their preclinical pipelines, with IND applications anticipated within the next 18-24 months.
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